2OH-Bnpp1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer .

Synthesis Analysis

Inhibitors of the Bub1 spindle assembly checkpoint kinase were synthesized and compared with 2OH-BNPP1 . The synthesis started with the formation of Weinreb amide from acyl chloride. Subsequent reaction of Weinreb amide with ethylmagnesium bromide generated cyclopropyl ethyl ketone, which was then used to deliver 1,3-dicarbonyl. The pyrazole core was then formed using a Knorr reaction. Subsequent alkylation of the pyrazole core with benzyl bromide gave ester and functional group interconversion delivered amidine. After the construction of the pyrimidine ring, cyclopropylbenzylpyrazole was obtained by Buchwald–Hartwig amination .Molecular Structure Analysis

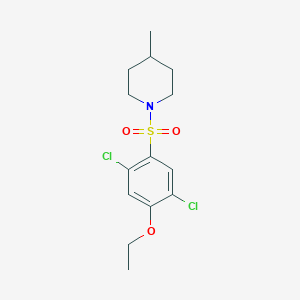

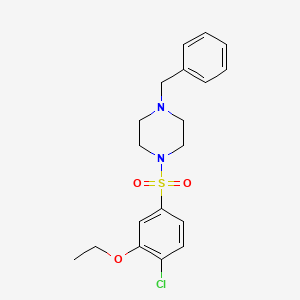

The molecular formula of 2OH-Bnpp1 is C16H19N5O . The molecular weight is 297.35 g/mol .Chemical Reactions Analysis

2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer . It has been found to be unselective for Bub1 and able to inhibit multiple other kinases at IC 50 s of 30–100 nmol l −1 .Physical And Chemical Properties Analysis

The molecular weight of 2OH-Bnpp1 is 297.35 g/mol. The molecular formula is C16H19N5O .科学研究应用

Specific Scientific Field

Biochemistry, Cellular Biology, Synthetic Chemistry

Summary of the Application

2OH-Bnpp1 is used as a potential inhibitor of Bub1, a serine/threonine kinase that plays a central role in mitotic chromosome alignment and the spindle assembly checkpoint (SAC) . The requirement of Bub1’s kinase activity for chromosome alignment and the SAC is a topic of debate .

Methods of Application or Experimental Procedures

A cell-based assay was developed for Bub1 inhibition. A fusion of Histone 2B and Bub1 kinase region was overexpressed, tethering it in proximity to H2A to generate a strong ectopic H2ApT120 signal along chromosome arms .

Results or Outcomes

The ectopic signal was not effectively inhibited by 2OH-Bnpp1 at the concentrations tested. Thus, 2OH-Bnpp1 may not be an effective Bub1 inhibitor in cellulo .

2. Inhibition of BUB1 in Bladder Cancer

Specific Scientific Field

Summary of the Application

2OH-Bnpp1 is used as a pharmacological inhibitor of BUB1, a kinase that drives the progression and proliferation of bladder cancer (BCa) by regulating the transcriptional activation of STAT3 signaling .

Methods of Application or Experimental Procedures

The growth of BCa cell xenografts was observed in the presence of 2OH-Bnpp1 .

Results or Outcomes

The growth of BCa cell xenografts was significantly inhibited by 2OH-Bnpp1 .

It’s important to note that while 2OH-Bnpp1 has been tested as a potential inhibitor of Bub1, its effectiveness in cellulo is still a topic of debate . Another potential inhibitor, BAY-320, has been compared with 2OH-Bnpp1, and it was found that BAY-320 could inhibit Bub1 in cells, but it may exhibit off-target effects at the concentration required .

It’s important to note that while 2OH-Bnpp1 has been tested as a potential inhibitor of Bub1, its effectiveness in cellulo is still a topic of debate . Another potential inhibitor, BAY-320, has been compared with 2OH-Bnpp1, and it was found that BAY-320 could inhibit Bub1 in cells, but it may exhibit off-target effects at the concentration required .

安全和危害

The safety data sheet for 2OH-BNPP1 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

未来方向

属性

IUPAC Name |

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLCFWPPMNPMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2OH-Bnpp1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)